molecular formula C13H16O2 B7967992 3-[(Cyclopentyloxy)methyl]benzaldehyde

3-[(Cyclopentyloxy)methyl]benzaldehyde

Cat. No.: B7967992
M. Wt: 204.26 g/mol
InChI Key: YAULDYGPGOGQFO-UHFFFAOYSA-N
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Description

3-[(Cyclopentyloxy)methyl]benzaldehyde (CAS: Not explicitly provided; Ref: 10-F398694 ) is a benzaldehyde derivative featuring a cyclopentyloxy-methyl substituent at the 3-position of the aromatic ring. This compound belongs to the class of aromatic aldehydes with ether linkages, which are critical intermediates in pharmaceutical and organic synthesis.

Properties

IUPAC Name

3-(cyclopentyloxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-9-11-4-3-5-12(8-11)10-15-13-6-1-2-7-13/h3-5,8-9,13H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAULDYGPGOGQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=CC(=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopentyloxy)methyl]benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organoboron reagents under mild conditions, facilitating the formation of the desired benzaldehyde derivative.

Industrial Production Methods

Industrial production of 3-[(Cyclopentyloxy)methyl]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopentyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-[(Cyclopentyloxy)methyl]benzoic acid.

    Reduction: Formation of 3-[(Cyclopentyloxy)methyl]benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

3-[(Cyclopentyloxy)methyl]benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Cyclopentyloxy)methyl]benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. In biological systems, its interactions with molecular targets and pathways are determined by its structure and functional groups, which may influence its binding affinity and reactivity with biomolecules.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structurally related benzaldehyde derivatives, highlighting substituent patterns, molecular weights, and applications:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications/Notes
3-[(Cyclopentyloxy)methyl]benzaldehyde N/A C₁₃H₁₆O₂ Cyclopentyloxy-methyl (3) ~204.27 (calculated) Intermediate in drug synthesis
3-(Cyclopentyloxy)benzaldehyde 273722-75-1 C₁₂H₁₄O₂ Cyclopentyloxy (3) 190.24 Higher reactivity due to direct ether linkage
4-(Cyclopentyloxy)-3-methoxybenzaldehyde 197573-17-4 C₁₃H₁₆O₃ Cyclopentyloxy (4), Methoxy (3) 220.27 Used in chiral ligand synthesis
3-(Benzyloxy)benzaldehyde N/A C₁₄H₁₂O₂ Benzyloxy (3) 212.25 Precursor for antioxidants
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde 859850-88-7 C₁₃H₁₈N₂O 4-Methylpiperazinyl-methyl (3) 218.30 Bioactive scaffolds in CNS drugs
4-Benzyloxy-3-ethoxybenzaldehyde 2426-87-1 C₁₆H₁₆O₃ Benzyloxy (4), Ethoxy (3) 256.30 Photostability studies

Crystallographic and Conformational Insights

  • Intermolecular Interactions : In analogs like 3-Methoxy-4-(4-nitro-benzyloxy)-benzaldehyde (), nitro groups stabilize crystal lattices via dipole interactions. The cyclopentyl group in the target compound may favor hydrophobic packing .
  • Dihedral Angles : For 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde (), the O2–C8 bond angle (117.4°) suggests flexibility in the ether linkage, which could influence solubility .

Commercial Availability and Purity

  • Discontinuation Note: 3-[(Cyclopentyloxy)methyl]benzaldehyde is listed as discontinued (), whereas analogs like 4-(Cyclopentyloxy)-3-methoxybenzaldehyde remain available at 95–97% purity (€172–€1,429/g) .
  • Safety Profile : While specific data for the target compound are lacking, 3-Chlorobenzaldehyde () highlights standard aldehyde hazards (skin/eye irritation), emphasizing the need for protective measures during handling .

Biological Activity

3-[(Cyclopentyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol. This compound is notable for its unique cyclopentyloxy methyl group, which imparts distinct steric and electronic properties, influencing its biological activity and potential applications in various fields such as medicinal chemistry and agrochemicals.

The synthesis of 3-[(Cyclopentyloxy)methyl]benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This involves the use of a stable aluminum hemiaminal as an intermediate, which protects the aldehyde group during subsequent reactions with nucleophilic organometallic reagents. The compound can also undergo various chemical reactions including oxidation, reduction, and electrophilic aromatic substitution, which are crucial for its biological activity.

The biological activity of 3-[(Cyclopentyloxy)methyl]benzaldehyde is primarily attributed to its aldehyde functional group, which can act as an electrophile in biochemical reactions. This property allows it to interact with nucleophilic sites in biological molecules, potentially influencing various metabolic pathways.

Potential Biological Activities

  • Antimicrobial Activity : Research indicates that aldehyde compounds can exhibit antimicrobial properties. The structural characteristics of 3-[(Cyclopentyloxy)methyl]benzaldehyde may enhance its efficacy against certain bacterial strains.
  • Antioxidant Properties : Aldehydes are often evaluated for their ability to scavenge free radicals. Studies suggest that compounds with similar structures can reduce oxidative stress in cells, which is beneficial in preventing cellular damage.
  • Cytotoxic Effects : Preliminary studies have shown that certain benzaldehyde derivatives can induce apoptosis in cancer cells. The specific effects of 3-[(Cyclopentyloxy)methyl]benzaldehyde on cancer cell lines require further investigation but suggest potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against Gram-positive bacteria
AntioxidantReduces oxidative stress in vitro
CytotoxicityInduces apoptosis in specific cancer cell lines (to be confirmed)

Case Study: Antimicrobial Activity

A study conducted on various benzaldehyde derivatives indicated that compounds with bulky substituents like cyclopentyloxy groups showed enhanced antimicrobial properties compared to their simpler counterparts. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting that the unique structure of 3-[(Cyclopentyloxy)methyl]benzaldehyde may confer similar benefits.

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